Avobenzone

Catalog No.
S519867
CAS No.
70356-09-1
M.F
C20H22O3
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avobenzone

CAS Number

70356-09-1

Product Name

Avobenzone

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3

InChI Key

XNEFYCZVKIDDMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Solubility

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w
Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.

Synonyms

4-tert-butyl-4'-methoxydibenzoylmethane, avobenzone, BMDBM cpd, butyl-methoxydibenzoylmethane, parsol 1789, parsol-1789

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Description

The exact mass of the compound Avobenzone is 310.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.2 mg/l at 25 °c (est)solubility at 20 °c: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/wwater-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758680. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Primary Function: UVA Absorption

Avobenzone is a UVA filter, meaning it absorbs ultraviolet A radiation with wavelengths ranging from 320 to 400 nanometers (nm). UVA rays penetrate deeper into the skin compared to UVB rays and are linked to premature aging, wrinkles, and increased risk of skin cancer [National Cancer Institute, ].

Studies demonstrate Avobenzone's superior UVA absorption compared to other sunscreen ingredients like oxybenzone [Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization, National Institutes of Health (.gov), ]. This makes it a vital component in sunscreens seeking broad-spectrum protection.

Challenges and Research Efforts

Despite its effectiveness, Avobenzone presents certain challenges that scientific research is actively addressing:

  • Photoinstability: Avobenzone degrades upon exposure to sunlight, reducing its efficacy over time [Evaluation of the avobenzone photostability in solvents used in cosmetic formulations, ResearchGate, ]. Research efforts focus on developing formulations that improve Avobenzone's stability in sunscreens [Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization, National Institutes of Health (.gov), ].

Avobenzone, chemically known as butyl methoxydibenzoylmethane, is a dibenzoylmethane derivative with the formula C20H22O3C_{20}H_{22}O_{3}. It appears as a whitish to yellowish crystalline powder and has a weak odor. The compound is soluble in various oils and organic solvents but is insoluble in water . Avobenzone is notable for its broad-spectrum UV absorption capability, specifically targeting UVA rays, making it a popular ingredient in sunscreen formulations since its FDA approval in 1988 .

Avobenzone acts as a UV filter by absorbing UVA rays. When a UVA photon strikes an avobenzone molecule, the energy from the photon is absorbed, promoting an electron to a higher energy level within the molecule []. This excited state is unstable, and the molecule releases the energy as heat, effectively preventing the UV radiation from reaching the skin and causing damage [].

Avobenzone is generally considered safe for topical use in sunscreens []. However, some studies suggest potential endocrine-disrupting effects, although the evidence is inconclusive []. Additionally, avobenzone may cause allergic reactions in a small percentage of people [].

Here are some additional points to consider:

  • Avobenzone has been banned in some eco-sensitive areas due to concerns about its potential impact on coral reefs.
  • Research is ongoing to develop more stable forms of avobenzone or alternative broad-spectrum UVA filters.

Avobenzone undergoes keto-enol tautomerism, existing predominantly in the enol form when dissolved. This enol form is stabilized by intramolecular hydrogen bonding. Upon exposure to ultraviolet light, avobenzone can convert to its keto form, which is less stable and more prone to degradation. This photodegradation process can lead to the formation of various byproducts such as p-methoxybenzoic acid and t-butylbenzene . The degradation can result in significant loss of efficacy—up to 50-90% within the first hour of sun exposure .

While avobenzone effectively absorbs UVA radiation, it has been associated with several biological effects. Studies indicate that it can generate free radicals upon UV exposure, which may lead to oxidative stress and potential skin damage . Additionally, avobenzone has been linked to allergic reactions in some individuals, manifesting as photocontact dermatitis or classic allergic contact dermatitis . Its interaction with other sunscreen ingredients can also produce harmful breakdown products that may disrupt endocrine functions .

Avobenzone is synthesized through a Claisen condensation reaction involving 4-tert-butylbenzoic methyl ester and 4-methoxyacetophenone in the presence of sodium amide or potassium methoxide as a base. This reaction typically occurs in toluene and can yield up to 95% purity . The synthesis highlights the importance of controlling reaction conditions to maximize yield and minimize degradation.

The primary application of avobenzone is in sunscreen formulations, where it serves as an active ingredient providing protection against UVA rays. It is often combined with other agents like octocrylene or titanium dioxide to enhance stability and efficacy. Beyond cosmetics, avobenzone's photostability challenges have led researchers to explore its potential use in other fields such as pharmaceuticals and materials science .

Research indicates that avobenzone interacts with various chemicals commonly found in sunscreens. For instance, it can degrade when combined with mineral UV filters like zinc oxide and titanium dioxide unless appropriately coated . Additionally, avobenzone has been shown to react with chlorine, producing potentially toxic compounds that raise concerns about its safety profile when used in swimming environments .

Similar Compounds: Comparison

Several compounds share structural similarities or functional roles with avobenzone. Below are some notable examples:

Compound NameStructure TypeUV Absorption RangeStability Issues
OxybenzoneBenzophenone derivativeUVB/UVAKnown for endocrine disruption
OctinoxateCinamate derivativeUVBLess effective against UVA
HomosalateSalicylate derivativeUVBLimited spectrum coverage
Titanium DioxideMineralBroad spectrumNon-toxic but can cause irritation
Zinc OxideMineralBroad spectrumNon-toxic but can cause irritation

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; Other Solid
Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]

Color/Form

Crystals from methanol
Off-white to yellowish, crystalline powde

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

310.15689456 g/mol

Monoisotopic Mass

310.15689456 g/mol

Heavy Atom Count

23

LogP

log Kow = 4.51 (est)

Odor

Slightly aromatic
Weak odo

Appearance

White to light yellow crystalline powder.

Melting Point

83.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G63QQF2NOX

GHS Hazard Statements

Aggregated GHS information provided by 2050 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 17 of 2050 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 2033 of 2050 companies with hazard statement code(s):;
H413 (95.18%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sun protection factor, added in the sunscreen products for its wide spectrum ultraviolet absorption properties.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

Avobenzone is a sunscreen blocker. Avobenzone is a topical, broad range UV protector and blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. (NCI05)

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

0.0000014 [mmHg]

Other CAS

70356-09-1

Absorption Distribution and Excretion

Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Wikipedia

Avobenzone
Trimethylolpropane_triacrylate

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for AVOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

K.-F. De Polo, Germany 2945125; idem, United States of America 4387089 (1980, 1983 both to Givaudan)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-: ACTIVE
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

HPLC determination in cosmetics
Analyte: avobenzone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical purity; procedure: gas chromatography with flame ionization detection with comparison to standards

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Dunkelberger AD, Kieda RD, Marsh BM, Crim FF. Picosecond Dynamics of Avobenzone in Solution. J Phys Chem A. 2015 Jun 18;119(24):6155-61. doi: 10.1021/acs.jpca.5b01641. Epub 2015 Jun 2. PubMed PMID: 25978304.
2: Afonso S, Horita K, Sousa e Silva JP, Almeida IF, Amaral MH, Lobão PA, Costa PC, Miranda MS, Esteves da Silva JC, Sousa Lobo JM. Photodegradation of avobenzone: stabilization effect of antioxidants. J Photochem Photobiol B. 2014 Nov;140:36-40. doi: 10.1016/j.jphotobiol.2014.07.004. Epub 2014 Jul 15. PubMed PMID: 25086322.
3: Kumar P, Deshpande A. Patent review on photostability enhancement of avobenzone and its formulations. Recent Pat Drug Deliv Formul. 2015;9(2):121-8. Review. PubMed PMID: 25643262.
4: Kim MG, Kim TH, Shin BS, Kim MG, Seok SH, Kim KB, Lee JB, Choi HG, Lee YS, Yoo SD. A sensitive LC-ESI-MS/MS method for the quantification of avobenzone in rat plasma and skin layers: Application to a topical administration study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 15;1003:41-6. doi: 10.1016/j.jchromb.2015.09.014. Epub 2015 Sep 15. PubMed PMID: 26409261.
5: Trossini GH, Maltarollo VG, Garcia RD, Pinto CA, Velasco MV, Honorio KM, Baby AR. Theoretical study of tautomers and photoisomers of avobenzone by DFT methods. J Mol Model. 2015 Dec;21(12):319. doi: 10.1007/s00894-015-2863-2. Epub 2015 Dec 2. PubMed PMID: 26631072.
6: Kim EJ, Kim MJ, Im NR, Park SN. Photolysis of the organic UV filter, avobenzone, combined with octyl methoxycinnamate by nano-TiO2 composites. J Photochem Photobiol B. 2015 Aug;149:196-203. doi: 10.1016/j.jphotobiol.2015.05.011. Epub 2015 Jun 2. PubMed PMID: 26093231.
7: Ceresole R, Han YK, Rosasco MA, Orelli LR, Segall A. Drug-excipient compatibility studies in binary mixtures of avobenzone. J Cosmet Sci. 2013 Sep-Oct;64(5):317-28. PubMed PMID: 24139431.
8: Kawakami CM, Gaspar LR. Mangiferin and naringenin affect the photostability and phototoxicity of sunscreens containing avobenzone. J Photochem Photobiol B. 2015 Oct;151:239-47. doi: 10.1016/j.jphotobiol.2015.08.014. Epub 2015 Aug 15. PubMed PMID: 26318281.
9: Liu JJ, Nazzal S, Chang TS, Tsai T. Preparation and characterization of cosmeceutical liposomes loaded with avobenzone and arbutin. J Cosmet Sci. 2013 Jan-Feb;64(1):9-17. PubMed PMID: 23449127.
10: Chisholm MH, Gustafson TL, Kender WT, Spilker TF, Young PJ. Electronic and spectroscopic properties of avobenzone derivatives attached to ditungsten quadruple bonds. Inorg Chem. 2015 Oct 5;54(19):9438-46. doi: 10.1021/acs.inorgchem.5b01221. Epub 2015 Sep 21. PubMed PMID: 26389702.
11: Trebše P, Polyakova OV, Baranova M, Kralj MB, Dolenc D, Sarakha M, Kutin A, Lebedev AT. Transformation of avobenzone in conditions of aquatic chlorination and UV-irradiation. Water Res. 2016 Sep 15;101:95-102. doi: 10.1016/j.watres.2016.05.067. Epub 2016 May 26. PubMed PMID: 27258620.
12: Chisholm MH, Durr CB, Gustafson TL, Kender WT, Spilker TF, Young PJ. Electronic and Spectroscopic Properties of Avobenzone Derivatives Attached to Mo₂ Quadruple Bonds: Suppression of the Photochemical Enol-to-Keto Transformation. J Am Chem Soc. 2015 Apr 22;137(15):5155-62. doi: 10.1021/jacs.5b01495. Epub 2015 Apr 9. PubMed PMID: 25856290.
13: Yang J, Wiley CJ, Godwin DA, Felton LA. Influence of hydroxypropyl-beta-cyclodextrin on transdermal penetration and photostability of avobenzone. Eur J Pharm Biopharm. 2008 Jun;69(2):605-12. doi: 10.1016/j.ejpb.2007.12.015. Epub 2007 Dec 25. PubMed PMID: 18226883.
14: Paris C, Lhiaubet-Vallet V, Jiménez O, Trullas C, Miranda MA. A blocked diketo form of avobenzone: photostability, photosensitizing properties and triplet quenching by a triazine-derived UVB-filter. Photochem Photobiol. 2009 Jan-Feb;85(1):178-84. doi: 10.1111/j.1751-1097.2008.00414.x. Epub 2008 Jul 30. PubMed PMID: 18673327.
15: Beasley DG, Meyer TA. Characterization of the UVA protection provided by avobenzone, zinc oxide, and titanium dioxide in broad-spectrum sunscreen products. Am J Clin Dermatol. 2010 Dec 1;11(6):413-21. doi: 10.2165/11537050-000000000-00000. PubMed PMID: 20806994.
16: Kojić M, Petković M, Etinski M. A new insight into the photochemistry of avobenzone in gas phase and acetonitrile from ab initio calculations. Phys Chem Chem Phys. 2016 Aug 10;18(32):22168-78. doi: 10.1039/c6cp03533g. PubMed PMID: 27443629.
17: Mbah CJ. Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. Pharmazie. 2007 Oct;62(10):747-9. PubMed PMID: 18236778.
18: Albertini B, Mezzena M, Passerini N, Rodriguez L, Scalia S. Evaluation of spray congealing as technique for the preparation of highly loaded solid lipid microparticles containing the sunscreen agent, avobenzone. J Pharm Sci. 2009 Aug;98(8):2759-69. doi: 10.1002/jps.21636. PubMed PMID: 19067396.
19: Galimany-Rovira F, Miñarro-Carmona M, Pérez-Lozano P, García-Montoya E, Ticó-Grau JR, Suñé-Negre JM. Optimization and Validation of a Fast UPLC Method for Simultaneous Determination of Hydroquinone, Kojic Acid, Octinoxate, Avobenzone, BHA, and BHT. J AOAC Int. 2016 Sep 29. [Epub ahead of print] PubMed PMID: 27874826.
20: Wang C, Bavcon Kralj M, Košmrlj B, Yao J, Košenina S, Polyakova OV, Artaev VB, Lebedev AT, Trebše P. Stability and removal of selected avobenzone's chlorination products. Chemosphere. 2017 May 6;182:238-244. doi: 10.1016/j.chemosphere.2017.04.125. [Epub ahead of print] PubMed PMID: 28500968.

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